Methyl 2-(3-iodophenyl)acetate
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Overview
Description
Methyl 2-(3-iodophenyl)acetate is an organic compound with the molecular formula C9H9IO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the third position and an ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-iodophenyl)acetate can be synthesized through several methods. One common approach involves the iodination of methyl phenylacetate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Coupling: Biaryl compounds.
Reduction: Methyl 2-(3-iodophenyl)ethanol.
Scientific Research Applications
Methyl 2-(3-iodophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-iodophenyl)acetate depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the compound acts as an electrophile, where the iodine atom is replaced by a carbon-carbon bond formation with a boronic acid. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps in this process.
Comparison with Similar Compounds
Methyl 2-(4-iodophenyl)acetate: Similar structure but with iodine at the fourth position.
Methyl 2-(2-iodophenyl)acetate: Iodine at the second position.
Methyl 2-(3-bromophenyl)acetate: Bromine instead of iodine at the third position.
Uniqueness: Methyl 2-(3-iodophenyl)acetate is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. The iodine atom at the third position makes it particularly suitable for certain coupling reactions, such as Suzuki-Miyaura coupling, compared to its isomers or analogs with different halogen substituents.
Properties
IUPAC Name |
methyl 2-(3-iodophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWLOIJBIJDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502649-73-2 |
Source
|
Record name | Methyl 2-(3-iodophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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